The compound c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm is a cyclic peptide characterized by its unique sequence and structure. It consists of a cyclic backbone formed by the amino acids Bua (butanol), Cpa (cyclopentylalanine), Thi (threonine), Val (valine), Asn (asparagine), Cys (cysteine), and is capped with Pro (proline) followed by Agm (arginine). This compound is noted for its potent agonistic activity at the V2 receptor, which is a subtype of vasopressin receptors involved in water reabsorption in the kidneys and other physiological processes. Its high efficacy is indicated by an effective concentration (EC50) of approximately 0.25 nM for human V2 receptors, making it one of the most selective and short-acting V2 receptor agonists known to date .
These reactions are vital for understanding the stability and reactivity of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm in biological systems .
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm exhibits significant biological activity as a selective agonist for the V2 receptor. Its action leads to increased water permeability in renal collecting ducts, promoting water reabsorption and concentrating urine. This property makes it a candidate for therapeutic applications in conditions such as diabetes insipidus, where water retention is impaired. Additionally, its selectivity minimizes side effects associated with non-selective vasopressin receptor activation .
The synthesis of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm typically involves solid-phase peptide synthesis (SPPS) techniques. Key steps include:
Alternative methods may include solution-phase synthesis under pseudo-high dilution conditions to enhance cyclization efficiency .
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm has potential applications in:
Studies have shown that c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm interacts selectively with V2 receptors, demonstrating minimal cross-reactivity with other vasopressin receptor subtypes. This selectivity is crucial for reducing adverse effects associated with broader vasopressin receptor activation. Interaction studies often utilize radiolabeled compounds or competitive binding assays to elucidate binding affinities and kinetics .
Several compounds exhibit similar properties or structures to c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm. Notable examples include:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-D-Arg-NEt2 | Analogous structure | Different terminal amino acid affecting activity |
| Desmopressin | Non-peptidic V2 receptor agonist | Longer half-life; used clinically |
| Terlipressin | Vasopressin analogue | Broader action on V1 receptors; used in acute settings |
These compounds share similarities in their mechanisms of action but differ in their pharmacokinetics and specific receptor interactions, highlighting the unique profile of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm as a highly selective V2 receptor agonist .
The synthesis begins with resin selection, where TentaGel resin with relatively low peptide loading of approximately 0.2 millimoles per gram proves advantageous for macrocyclic peptide synthesis by minimizing intermolecular cyclization and dimerization reactions [24]. The stepwise assembly proceeds through iterative cycles of Fmoc deprotection using 20% piperidine in dimethylformamide, followed by amino acid coupling using appropriate activation reagents [5] [31].
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation, particularly for sterically hindered amino acids present in the target sequence [29]. For the synthesis of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, multiple coupling reagents demonstrate varying effectiveness based on their activation mechanisms and reactivity profiles [29].
| Coupling Reagent | Active Species | Reaction Rate | Completion Time | Epimerization Risk |
|---|---|---|---|---|
| HATU | O-Azabenzotriazole | High | 15-30 minutes | Low |
| HBTU | O-Benzotriazole | Moderate | 30-60 minutes | Moderate |
| TBTU | O-Benzotriazole | Moderate | 45-90 minutes | Moderate |
| PyBOP | O-Benzotriazole | High | 20-45 minutes | Low |
| COMU | O-Xyma | Very High | 10-20 minutes | Very Low |
HATU demonstrates superior performance for difficult couplings involving sterically hindered residues, generating highly reactive O-azabenzotriazole esters that facilitate efficient acylation [29] [30]. The reagent shows particular effectiveness for coupling amino acids with bulky side chains such as cyclopentylalanine and threonine derivatives present in the target structure [29]. COMU represents an emerging alternative offering enhanced reactivity with reduced epimerization, particularly valuable for sensitive amino acid sequences [30].
The complex amino acid composition of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm necessitates careful selection of side-chain protecting groups to prevent undesired reactivity during synthesis [31]. The asparagine residue requires trityl protection to prevent cyclization with adjacent backbone carbonyls, while the cysteine residue demands orthogonal protection for subsequent cyclization strategies [31] [34].
Traditional tert-butyl-based protection schemes provide acid-labile protection for most functional groups, but minimal protection strategies offer advantages for acid-sensitive synthetic targets [34]. Hydroxyl-bearing residues such as threonine may be synthesized without side-chain protection in certain contexts, reducing the overall protection group burden and simplifying the final deprotection process [34].
Head-to-tail cyclization represents the primary strategy for converting linear peptide precursors into the desired macrocyclic structure of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm [6]. This approach involves formation of an amide bond between the N-terminal amino group and the C-terminal carboxyl group, creating a lactam linkage that defines the macrocyclic backbone [6].
Conventional head-to-tail amide formation utilizes the same coupling chemistry employed in linear peptide synthesis, but requires careful optimization to achieve efficient macrocyclization [6]. The cyclization efficiency depends critically on ring size, with peptides containing six or more amino acids demonstrating remarkably efficient cyclization under optimized conditions [24]. Global analysis of peptide cyclization efficiency reveals that 96% or more of library members with ring sizes of six amino acids or larger achieve quantitative conversion to monocyclic products [24].
The choice of coupling reagent significantly influences cyclization success, with PyBOP demonstrating particular effectiveness for macrocycle formation due to its ability to generate highly reactive acylating species [6]. HATU combined with Oxyma Pure and 1-hydroxy-7-azabenzotriazole provides an alternative coupling system that minimizes epimerization during the cyclization process [6].
Cyclization can be performed either in solution after peptide cleavage from the resin or directly on the solid support [19]. Solution-phase cyclization typically employs high dilution conditions to favor intramolecular cyclization over intermolecular dimerization, but requires additional purification steps to remove protecting groups and oligomeric byproducts [19].
On-resin cyclization offers significant advantages including reduced side product formation and simplified purification procedures [19]. The pseudo-dilute conditions created by the solid support effectively suppress intermolecular reactions while promoting the desired intramolecular cyclization [19]. On-resin macrocyclization efficiency exceeding 95% has been demonstrated for appropriately designed peptide sequences [19].
Alternative cyclization methods provide solutions for challenging macrocyclization reactions where traditional amide formation proves inefficient [6]. Native chemical ligation represents a powerful chemoselective approach utilizing N-terminal cysteine condensation with C-terminal thioesters [6]. This method offers advantages for peptides containing cysteine residues, as present in the target compound.
Azide-alkyne cycloaddition chemistry provides another robust cyclization strategy with high efficiency and minimal side product formation [28]. The reaction proceeds rapidly under microwave conditions at 60 degrees Celsius for 20 minutes, achieving greater than 95% conversion from linear to cyclic products [28]. Silver-promoted thioamide cyclization represents a contemporary approach enabling traceless macrocyclization through chemoselective activation of N-terminal thioamides [6].
The presence of cysteine in c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm necessitates sophisticated protection strategies to enable controlled disulfide bond formation during synthesis [7]. Orthogonal protection schemes allow selective removal of protecting groups under different reaction conditions, enabling regioselective formation of disulfide linkages [7].
Multiple cysteine protecting groups have been developed for orthogonal synthesis applications, each with distinct stability profiles and removal conditions [7]. Trityl groups provide acid-labile protection that can be removed using trifluoroacetic acid, while acetamidomethyl groups require iodine-mediated oxidative conditions for removal [7].
| Protection Group | Stability Profile | Removal Conditions | Orthogonality | Applications |
|---|---|---|---|---|
| Trityl | Acid-labile | Trifluoroacetic acid | High | General synthesis |
| Acetamidomethyl | Iodine-labile | Iodine/methanol | High | Disulfide formation |
| tert-Butyl | Acid/base stable | Phenylsulfoxide/trimethylsilyl chloride | Moderate | Specialized applications |
| StBu | Reducing-labile | Tributylphosphine | High | Limited use |
| Benzhydryl | Highly stable | Ammonium iodide/dimethylsulfide | Very High | Complex structures |
Tert-butyl protection offers stability under both acidic and reducing conditions but requires harsh removal conditions that may be incompatible with tryptophan-containing sequences [7]. The tert-butylsulfenyl group provides broad orthogonality but often requires on-resin deprotection before final cleavage, leading to reduced yields and increased byproduct formation [7].
Recent developments in orthogonal protection include acid-activated N-chlorosuccinimide-mediated deprotection combined with simultaneous disulfide formation [21]. This method enables single-step removal of tert-butyl protection while promoting disulfide bond formation under mild conditions [21]. The protocol achieves rapid reaction completion within 15 minutes and provides clean disulfide products across various peptide sequences [21].
Strategic merger of different deprotection methods allows construction of multiple disulfide linkages in complex peptides [21]. Initial treatment with iodine and persulfate selectively removes trityl protection and forms the first disulfide bridge, followed by N-chlorosuccinimide treatment to remove tert-butyl groups and complete the second disulfide formation [21].
For peptides requiring multiple disulfide bonds, semi-orthogonal protection strategies provide practical solutions when fully orthogonal systems prove insufficient [10]. This approach involves protecting half of the cysteine residues with groups that are removed during resin cleavage, while the remaining cysteines carry acetamidomethyl protection [10].
The semi-orthogonal method enables stepwise disulfide formation by first oxidizing the free thiols released during cleavage, followed by selective removal of acetamidomethyl groups using iodine to complete the remaining disulfide bridges [10]. This strategy proves particularly valuable for peptides containing four or more cysteine residues where fully orthogonal protection schemes become impractical [10].
The Pro-Agm sequence in c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm represents a critical structural element requiring specialized synthetic approaches for efficient incorporation and potential post-synthetic modification [16]. Agmatine serves as an arginine mimic with enhanced metabolic stability and reduced basicity compared to natural arginine [16] [17].
Agmatine incorporation into peptide sequences requires specialized synthetic building blocks and coupling protocols due to its unique guanidino-butylamine structure [16]. The compound demonstrates selective inhibition of arginine decarboxylase with an IC50 value of 30 nanomolar, indicating its potential for modulating polyamine biosynthesis pathways [16].
Direct incorporation during solid-phase synthesis utilizes appropriately protected agmatine derivatives with orthogonal protection of the terminal amino and guanidino functionalities [16]. The guanidino group typically requires protection with acid-labile groups such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl or nitro-substituted derivatives to prevent side reactions during coupling [16].
Post-synthetic modification of peptides enables manipulation of natural amino acids after sequence assembly, providing opportunities for structural diversification and property optimization [12]. Palladium-catalyzed cross-coupling reactions represent a contemporary approach for selective functionalization of aromatic side chains in peptides [12].
C-H functionalization methodologies allow direct modification of peptide side chains without requiring pre-installation of reactive handles [12]. Phenylalanine residues undergo selective olefination using catalytic palladium, enabling introduction of alkene functionality in a single step [12]. The methodology accommodates various alkene coupling partners and demonstrates selectivity for mid-sequence and C-terminal residues [12].
Proline residues exert significant conformational constraints on peptide structures due to their cyclic nature and restricted phi angle values [11]. Post-synthetic modification of proline enables fine-tuning of peptide conformation and biological activity through strategic structural alterations [11].
Hydroxyproline derivatives undergo mild, metal-free domino scission-oxidation-addition processes that generate residues with dual reactive chains [11]. These modified residues enable further functionalization through reductive amination or other coupling reactions, providing access to conformationally constrained peptide analogs [11]. The approach allows formation of Freidinger-Veber lactams and other cyclic constraints that modulate peptide flexibility and receptor binding affinity [11].
Systematic modification of the Pro-Agm sequence enables optimization of the pharmacological properties of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm analogs [13]. Incorporation of bulky side chains through ligand-enabled gamma-C(sp3)-H arylation provides access to structurally diverse amino acid derivatives with enhanced biological activity [13].
Nuclear magnetic resonance spectroscopy represents the gold standard for elucidating the three-dimensional structure of cyclic peptides like c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm in solution. The application of multidimensional NMR techniques to β-hairpin peptides has revealed fundamental insights into their conformational preferences and structural dynamics [1] [2].
The structural characterization of β-hairpin motifs relies primarily on two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating frame nuclear Overhauser Enhancement Spectroscopy (ROESY). These techniques provide crucial distance constraints between protons separated by less than 5 Å, enabling the determination of spatial relationships within the peptide structure [1] [3]. For the cyclic peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, the β-hairpin conformation is characterized by specific NOE patterns indicating the presence of antiparallel β-strands connected by a tight turn region [4].
The identification of β-hairpin structures through NMR spectroscopy depends on characteristic cross-strand NOE contacts. Studies have demonstrated that β-hairpin peptides exhibit medium-range NOE correlations between residues separated by 2-4 positions in the sequence, as well as long-range NOEs between residues in opposite strands [2] [4]. The presence of these diagnostic NOE patterns, combined with the analysis of coupling constants and chemical shift dispersion, provides unambiguous evidence for β-hairpin formation.
Temperature-dependent NMR studies have proven particularly valuable for assessing the stability and population of β-hairpin conformations. Research has shown that the chemical shift temperature coefficients of amide protons provide critical information about hydrogen bonding patterns within the structure [5]. Amide protons involved in intramolecular hydrogen bonds typically exhibit temperature coefficients less negative than -4.5 ppb/K, while those exposed to solvent show more negative coefficients [5]. For β-hairpin peptides, this analysis reveals the network of hydrogen bonds stabilizing the antiparallel β-strands [3].
The conformational analysis of β-hairpin motifs through NMR spectroscopy has demonstrated that these structures exist in dynamic equilibrium with unfolded states. Studies using molecular dynamics simulations in conjunction with NMR data have shown that β-hairpin populations can range from 20-40% in aqueous solution [1] [2]. This dynamic behavior is essential for understanding the biological activity of peptides like c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, as conformational flexibility may be required for receptor binding and activation.
Circular dichroism spectroscopy provides a complementary approach to NMR for characterizing the secondary structure content of cyclic peptides. The CD spectrum of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm reveals distinctive features that reflect its β-hairpin conformation and the presence of proline residues [6] [7].
The CD spectroscopic analysis of β-hairpin peptides typically shows characteristic negative ellipticity around 215-220 nm, reflecting the β-sheet component of the structure [6]. However, the presence of β-turns and random coil regions complicates the spectral interpretation, as these elements contribute overlapping CD signals. Advanced deconvolution methods have been developed to separate these contributions and provide quantitative estimates of secondary structure content [8] [9].
The influence of proline residues on CD spectra requires special consideration in the analysis of cyclic peptides. Proline residues, particularly when present in polyproline II conformations, contribute a characteristic positive CD signal around 220 nm [10]. The presence of the proline residue in c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm significantly affects the overall CD spectrum, necessitating careful correction for proline contributions to accurately assess the β-hairpin content [10] [11].
Temperature-dependent CD measurements provide valuable information about the thermal stability of β-hairpin structures. Studies have shown that β-hairpin peptides exhibit gradual loss of secondary structure upon heating, manifested as changes in the CD spectrum that reflect the disruption of hydrogen bonding networks [7]. The analysis of these temperature-induced changes allows for the determination of thermodynamic parameters associated with β-hairpin formation.
The application of synchrotron radiation circular dichroism has enhanced the accuracy of secondary structure determination for cyclic peptides [9]. This technique provides improved signal-to-noise ratios and extends the measurable wavelength range, enabling more precise quantification of different secondary structure elements. For β-hairpin peptides, this enhanced sensitivity is particularly important for detecting the subtle spectral features that distinguish different turn conformations.
Molecular dynamics simulations have emerged as a powerful tool for investigating the conformational behavior of cyclic peptides in their biologically relevant environments. The computational study of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm in complex with the V2 receptor provides detailed insights into the structural basis of its biological activity [12] [13].
The molecular dynamics approach to studying receptor-bound conformers involves the construction of detailed atomic models of the peptide-receptor complex, followed by extensive sampling of conformational space through numerical integration of Newton's equations of motion [13]. For the V2 receptor agonist c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, simulations have revealed the conformational changes that occur upon receptor binding and the dynamic interactions that stabilize the active complex [12].
The conformational analysis of receptor-bound peptides through molecular dynamics simulations has demonstrated the importance of induced fit mechanisms in peptide-receptor interactions. Studies have shown that the binding of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm to the V2 receptor involves conformational changes in both the peptide and the receptor [12]. These structural adjustments optimize the complementarity between the binding partners and contribute to the selectivity and potency of the interaction.
The application of enhanced sampling methods, such as replica exchange molecular dynamics, has proven essential for adequately sampling the conformational space of peptide-receptor complexes [14]. These techniques allow for the exploration of conformational transitions that occur on timescales longer than those accessible to conventional molecular dynamics simulations. For cyclic peptides like c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, enhanced sampling reveals the presence of multiple binding conformations and the pathways connecting them [14].
Free energy calculations based on molecular dynamics simulations have provided quantitative insights into the thermodynamics of peptide-receptor binding. Studies have employed umbrella sampling and thermodynamic integration methods to calculate binding free energies and identify the energetic contributions of different molecular interactions [13]. These calculations have revealed the relative importance of electrostatic interactions, hydrogen bonding, and van der Waals forces in stabilizing the c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm-V2 receptor complex.
The incorporation of D-proline-L-proline motifs in cyclic peptides has emerged as a promising strategy for enhancing membrane permeability while maintaining biological activity. The systematic study of these stereochemical modifications in peptides related to c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm has provided valuable insights into the structure-permeability relationships of cyclic peptides [15] [16].
The mechanistic basis for the membrane permeability enhancement by D-Pro-L-Pro motifs involves the optimization of peptide conformation for membrane partitioning and transport. Studies have demonstrated that the incorporation of D-proline residues in turn regions can increase the population of closed, membrane-permeable conformations [15]. This conformational effect is particularly pronounced when D-proline is positioned at specific locations within the peptide sequence, where it can favorably influence the overall three-dimensional structure.
The experimental evaluation of membrane permeability for peptides containing D-Pro-L-Pro motifs has employed parallel artificial membrane permeability assays (PAMPA) and cell-based transport studies. These investigations have revealed that the stereochemical configuration of proline residues significantly affects permeability coefficients [15] [16]. Peptides with appropriately positioned D-proline residues show enhanced membrane permeability compared to their all-L-amino acid counterparts, with improvements ranging from 2-fold to 10-fold depending on the specific sequence and conformation.
The molecular dynamics simulations of peptides containing D-Pro-L-Pro motifs have provided detailed insights into the conformational basis of enhanced membrane permeability. These studies have shown that D-proline residues can stabilize specific turn conformations that facilitate membrane partitioning [15]. The simulations reveal that the enhanced permeability is associated with increased populations of closed conformations in aqueous solution, which are better suited for membrane insertion and transport.
The structure-activity relationships for D-Pro-L-Pro motifs in membrane permeability have demonstrated the importance of position-specific effects. Studies have shown that the location of D-proline residues within the peptide sequence critically determines their impact on permeability [16]. Single D-proline substitutions at turn positions typically provide moderate enhancements, while multiple substitutions can lead to either further improvements or detrimental effects, depending on the specific pattern and location of modifications.